molecular formula C10H19ClN2 B1367058 1-Adamantylhydrazine hydrochloride CAS No. 16782-39-1

1-Adamantylhydrazine hydrochloride

Cat. No. B1367058
CAS RN: 16782-39-1
M. Wt: 202.72 g/mol
InChI Key: YRAVWKAPWNPKQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Adamantylhydrazine hydrochloride involves the reaction of adamantane with hydrazine in the presence of a suitable catalyst or under specific temperature conditions. Further purification and characterization steps are necessary to obtain the desired compound in high yield and purity .


Molecular Structure Analysis

1-Adamantylhydrazine hydrochloride has a unique structure, combining the rigid adamantane framework with the hydrazine functional group. The adamantyl moiety provides steric hindrance and influences the compound’s reactivity. Crystal X-ray diffraction and spectroscopic techniques (such as nuclear magnetic resonance, Raman, and infrared spectroscopies) have been employed to elucidate its molecular structure .


Chemical Reactions Analysis

The chemical reactivity of 1-Adamantylhydrazine hydrochloride involves nucleophilic substitution, hydrazine condensation, and potential cyclization reactions. Its behavior under various reaction conditions and with different reagents is an area of ongoing research. Understanding its reactivity is crucial for designing synthetic routes and exploring its applications .

Scientific Research Applications

Synthesis and Chemical Reactivity

A Catalyst-Free, Temperature-Driven One-Pot Synthesis of 1-Adamantylhydrazine Hydrochloride 1-Adamantylhydrazine Hydrochloride serves as a versatile intermediate for synthesizing various biologically active compounds due to the medicinal properties of adamantyl. A detailed one-pot synthesis of 1-adamantylhydrazine is described, highlighting a catalyst-free method that uses readily available materials. The synthesized product is stable and is used to create 1-(adamantan-1-yl)-1H-pyrazol-3-amine for bacterial studies. The synthesis is notable for its high yield and continuous extraction method that effectively isolates the target product (Bossmann et al., 2020).

Synthesis and Reactivity of New l-(1-Adamantyl)pyrazoles Starting with 1-adamantylhydrazine, a series of 1-(1-adamantyl)pyrazoles were synthesized. The study explored the electrophilic and nucleophilic reactivity of these compounds, including bromination, nitration, and quaternarization. The research is significant for its comprehensive analysis of the new compounds' proton nuclear magnetic resonance spectra (Cabildo, Claramunt, & Elguero, 1984).

Synthesis of (1-Adamantyl) Guanidines This study explores various methods for synthesizing (1-adamantyl) guanidine and 1-(1-adamantyl)-3-aminoguanidine from 1-aminoadamantane. The findings include a method of preparing guanidine by heating a mixture of 1-aminoadamantane, its hydrochloride, and cyanamide. The reaction mechanisms and the structural peculiarities of these compounds provide valuable insights into the chemical behavior of 1-adamantylhydrazine derivatives (Nishimura et al., 1972).

Biological Applications and Studies

Study of 1-Adamantanamine Hydrochloride in Prophylaxis 1-Adamantanamine hydrochloride was studied for its prophylactic effects against influenza A viruses. The research, conducted during the Hong Kong influenza epidemic, offers insights into the drug's efficacy in preventing influenza in a family environment. This double-blind, placebo-controlled study adds to our understanding of the potential medical applications of 1-adamantylhydrazine derivatives (Galbraith et al.,1969)

Amantadine Potentiates T Lymphocyte Killing Research demonstrates that 1-adamantanamine hydrochloride (amantadine) can significantly enhance the cytotoxic activity of an anti-pan-T lymphocyte (CD5) ricin A-chain immunotoxin (T101-immunotoxin; T101-IT). The study highlights the specificity of T101-IT in the presence of amantadine, not inducing cytotoxicity in non-target cells such as human marrow hematopoietic progenitor cells. The findings have implications for improving the ex vivo purification of human bone marrow from normal or leukemic T cells and suggest potential in vivo applications due to the safe history of amantadine in human therapy (Siena et al., 1987).

Inhibition of Oncogenic Viruses 1-Adamantanamine hydrochloride has been shown to inhibit the growth of Rous and Esh sarcoma viruses in chick embryo cells. This study provides evidence that the compound does not inactivate the viruses directly or intoxicate the cells, but rather prevents virus penetration, suggesting a specific mode of action against these oncogenic viruses (Wallbank, Matter, & Klinikowski, 1966).

properties

IUPAC Name

1-adamantylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.ClH/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9,12H,1-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAVWKAPWNPKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498255
Record name (Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantylhydrazine hydrochloride

CAS RN

16782-39-1
Record name Hydrazine, tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16782-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 194592
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC194592
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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